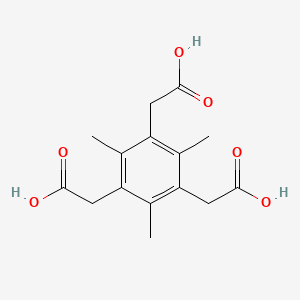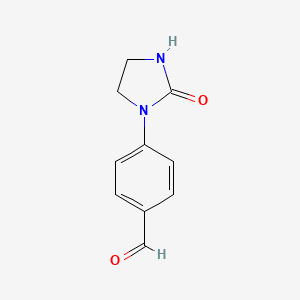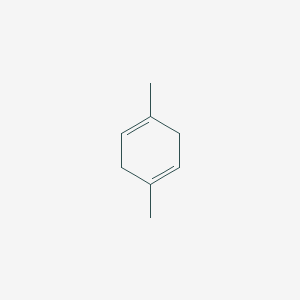
1,4-Dimethylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclohexa-1,4-diene is an organic compound characterized by a six-membered ring with two methyl groups attached at the 1 and 4 positions. This compound is a derivative of cyclohexa-1,4-diene, where the presence of methyl groups influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexadiene derivative. The reaction typically requires a catalyst and specific temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diene into cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Cyclohexa-1,4-diene: The parent compound without methyl groups.
1,2-Dimethylcyclohexa-1,4-diene: A similar compound with methyl groups at different positions.
1,5-Dimethylcyclohexa-1,4-diene: Another derivative with methyl groups at the 1 and 5 positions
Uniqueness: 1,4-Dimethylcyclohexa-1,4-diene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
4074-22-0 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,4-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
SUXVTICOXXNSKI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1)C |
Canonical SMILES |
CC1=CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


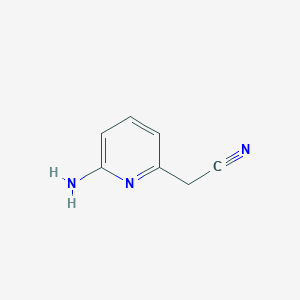
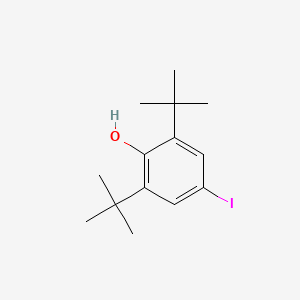
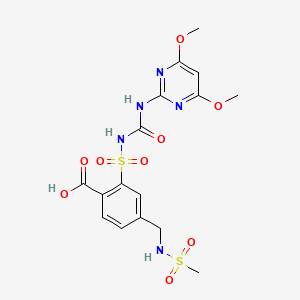
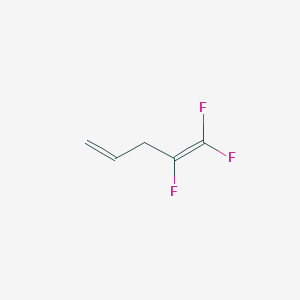
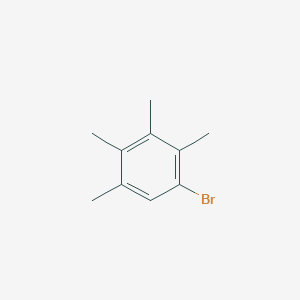
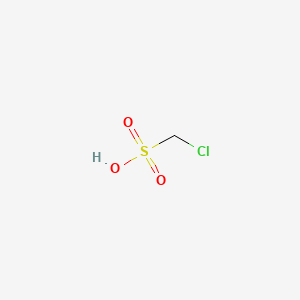
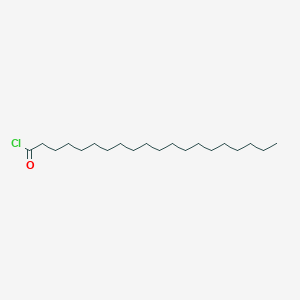
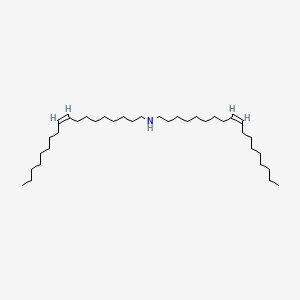
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)
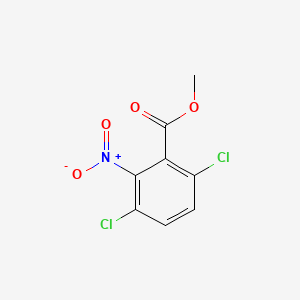
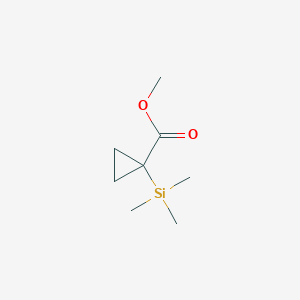
![Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B3052309.png)
